![molecular formula C11H10F2N4O B2702506 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide CAS No. 2097908-86-4](/img/structure/B2702506.png)
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide
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Overview
Description
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . It is a versatile heterocycle in organic synthesis due to its stability and unique reactivity .
Synthesis Analysis
The synthesis of 1,2,3-triazoles can be achieved through various methods . One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”. This reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The 1,2,3-triazole ring can exist in two tautomeric forms: the 1-H and 2-H tautomers . The 2-H tautomer is more stable in the gas phase .Chemical Reactions Analysis
1,2,3-Triazoles can undergo various chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement . The reaction conditions and substrates can influence the direction of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 1,2,3-triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid . The polarity of 1,2,3-triazoles can be influenced by the position of the substituent on the nitrogen atom .Scientific Research Applications
Synthesis and Catalysis
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This compound, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, facilitates the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing the chemical's utility in complex organic synthesis processes (Honey et al., 2012).
- Triazolylidenes have emerged as a powerful subclass of N-heterocyclic carbene ligands for transition metals, indicating their utility in catalysis. These compounds are accessible through regioselective [2 + 3] cycloaddition of alkynes and azides, with their mesoionic character making them stronger donors than traditional carbenes. Their application spans various bond-forming and redox reactions, further broadening their utility in chemical synthesis (Donnelly et al., 2013).
Material Science and Structural Analysis
- The synthesis, spectroscopic, and X-ray characterization of four triazole derivatives incorporating an α-ketoester functionality and two phenyl substituents have been reported. These compounds form self-assembled dimers in the solid state, enabling O⋯π-hole tetrel bonding interactions. This study provides insight into the influence of substituents on the nucleophilic/electrophilic nature of the groups involved, which is crucial for understanding molecular interactions in materials (Ahmed et al., 2020).
Chemical Reactivity and Mechanism Studies
- A novel method for the iron-catalyzed, fluoroamide-directed C-H fluorination has been developed. This process facilitates the chemoselective fluorine transfer to benzylic, allylic, and unactivated C-H bonds, demonstrating broad substrate scope and functional group tolerance. This research highlights the role of iron in mediating fluorine transfer, a significant advance in the field of organofluorine chemistry (Groendyke et al., 2016).
Future Directions
properties
IUPAC Name |
3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIODFTBOKRIWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide |
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